molecular formula C6H12ClNO B1433132 5,5-Dimethylpyrrolidin-3-one hydrochloride CAS No. 1247867-80-6

5,5-Dimethylpyrrolidin-3-one hydrochloride

Cat. No. B1433132
M. Wt: 149.62 g/mol
InChI Key: BQJHXMKWNWPOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethylpyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is a crystalline salt that is used in scientific experiments as an additive or catalyst.


Molecular Structure Analysis

The molecular weight of 5,5-Dimethylpyrrolidin-3-one hydrochloride is 149.62 g/mol . Its IUPAC name is 5,5-dimethyl-3-pyrrolidinone hydrochloride, and its InChI code is 1S/C6H11NO.ClH/c1-6(2)3-5(8)4-7-6;/h7H,3-4H2,1-2H3;1H .


Physical And Chemical Properties Analysis

5,5-Dimethylpyrrolidin-3-one hydrochloride is a powder with a melting point of 129-131°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Photochemical Research

5,5-Dimethylpyrrolidin-3-one hydrochloride has applications in photochemical research. Ihlefeld and Margaretha (1992) synthesized 5,5-dimethyl-1H-pyrrol-2(5H)-one, a derivative, exploring its reactivity in photocycloaddition, photoreduction, and photocyclodimerisation processes. This indicates its potential utility in studying photochemical reactions and developing photoresponsive materials (Ihlefeld & Margaretha, 1992).

Organic Synthesis

In organic chemistry, 5,5-Dimethylpyrrolidin-3-one hydrochloride is used in various synthetic processes. D’hooghe et al. (2008) demonstrated its role in the transformation of bromomethylpyrrolidines into piperidin-3-ones, showcasing its utility in synthesizing complex organic molecules (D’hooghe et al., 2008).

Medicinal Chemistry

In medicinal chemistry, 5,5-Dimethylpyrrolidin-3-one hydrochloride derivatives are explored for their biological activities. Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, derived from a compound similar in structure to 5,5-Dimethylpyrrolidin-3-one hydrochloride. This highlights its significance in drug discovery and development (Croston et al., 2002).

Spectroscopic Analysis

Hanuza et al. (1997) used derivatives of 5,5-Dimethylpyrrolidin-3-one hydrochloride for structural and spectroscopic studies, specifically focusing on hydrogen bonding. This indicates its use in studying molecular interactions and structures through spectroscopic techniques (Hanuza et al., 1997).

Herbicide Development

In the field of agriculture, derivatives of 5,5-Dimethylpyrrolidin-3-one hydrochloride have been studied for their herbicidal properties. Andrea et al. (1990) researched the selectivities of herbicidal pyrrole dicarboxylates, indicating its potential application in developing new herbicides (Andrea et al., 1990).

Corrosion Inhibition

Bouklah et al. (2005) studied the influence of pyridine derivatives on steel corrosion inhibition, a field where 5,5-Dimethylpyrrolidin-3-one hydrochloride and its derivatives might find application due to their chemical properties (Bouklah et al., 2005).

Catalysis

Liu et al. (2014) explored the use of a pyridine derivative as a recyclable catalyst for acylation of alcohols, suggesting potential catalytic applications for 5,5-Dimethylpyrrolidin-3-one hydrochloride in organic reactions (Liu et al., 2014).

Safety And Hazards

The safety information available indicates that 5,5-Dimethylpyrrolidin-3-one hydrochloride is not intended for human or veterinary use. It is for research use only . The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,5-dimethylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-6(2)3-5(8)4-7-6;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJHXMKWNWPOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylpyrrolidin-3-one hydrochloride

CAS RN

1247867-80-6
Record name 5,5-dimethylpyrrolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Golubev, VD Sen' - Russian journal of organic chemistry, 2010 - Springer
A procedure has been developed for the synthesis of 5,5-dimethyl-3-oxo-4,5-dihydro-3H-pyrrole 1-oxide via oxidation of 2,2,6,6-tetramethyl-4-oxopiperidine 1-oxyl with chlorine in …
Number of citations: 6 link.springer.com

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